erythro-2,5-Hexodiulose, 1,6-dideoxy-
Description
Structure
3D Structure
Properties
CAS No. |
36871-95-1 |
|---|---|
Molecular Formula |
C6H10O4 |
Molecular Weight |
146.14 g/mol |
IUPAC Name |
(3R,4S)-3,4-dihydroxyhexane-2,5-dione |
InChI |
InChI=1S/C6H10O4/c1-3(7)5(9)6(10)4(2)8/h5-6,9-10H,1-2H3/t5-,6+ |
InChI Key |
RQDWELNLPMBYMA-OLQVQODUSA-N |
Isomeric SMILES |
CC(=O)[C@@H]([C@@H](C(=O)C)O)O |
Canonical SMILES |
CC(=O)C(C(C(=O)C)O)O |
Origin of Product |
United States |
Synthetic Methodologies for Erythro 2,5 Hexodiulose, 1,6 Dideoxy and Structural Analogues
Chemical Synthesis Approaches to Dideoxyhexodiulose Frameworks
The chemical synthesis of dideoxyhexodiulose frameworks often involves multi-step procedures starting from readily available carbohydrate precursors. These methods are designed to achieve the desired stereochemistry and regioselectivity of the final product.
Strategies Employing Erythronolactone Derivatives
Erythronolactone derivatives serve as valuable chiral building blocks in the synthesis of various sugar derivatives, including dideoxyhexodiuloses. A notable example is the synthesis of 1-deoxy-D-erythro-hexo-2,3-diulose, a structurally related compound, which was successfully prepared from an erythronolactone derivative. nih.gov This synthesis involved the reaction of the lactone with ethoxyvinyllithium to introduce the necessary carbon framework. nih.gov
This general strategy can be adapted for the synthesis of erythro-2,5-Hexodiulose, 1,6-dideoxy-. The synthesis would likely commence with a protected form of D-erythronolactone. A sequence of reactions, including the introduction of carbon substituents at both ends of the lactone and subsequent deoxygenation and oxidation steps at the appropriate positions (C-1, C-6, C-2, and C-5), would be required to construct the target dideoxyhexodiulose framework. The use of erythronolactone as a starting material is advantageous as it pre-defines the stereochemistry at C-3 and C-4.
Syntheses of other dideoxyhexopyranosyl nucleosides have also been accomplished starting from carbohydrate precursors like 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose or tri-O-acetyl-D-glucal, highlighting the versatility of carbohydrate-based starting materials in accessing these complex structures. acs.orgkuleuven.beuantwerpen.be
Advanced Chiral Synthesis Techniques for Stereospecificity
Achieving the correct stereochemistry is a critical challenge in the synthesis of complex molecules like erythro-2,5-Hexodiulose, 1,6-dideoxy-. Advanced chiral synthesis techniques are employed to control the stereochemical outcome of reactions. These techniques can include the use of chiral catalysts, auxiliaries, or stereoselective reagents.
In the context of dideoxy sugar synthesis, intramolecular glycosylation has been utilized as a key step to achieve stereoselective formation of pyrimidine (B1678525) nucleosides of 2',3'-dideoxy-β-D-erythro-hexopyranosyl. tandfonline.com While this specific example leads to a nucleoside, the principle of intramolecular delivery of a functional group can be a powerful tool for controlling stereochemistry at an anomeric center, which could be relevant in certain synthetic routes to dideoxyhexodiuloses.
Furthermore, deoxygenation reactions are crucial for creating the "dideoxy" nature of the target molecule. Methods for stereospecific deoxygenation, often involving radical reactions or catalytic hydrogenations of suitably functionalized intermediates, are essential. For instance, deoxygenation reactions have been accomplished using (2,4-dichlorophenoxy)thiocarbonyl derivatives generated in situ. acs.orguantwerpen.beplu.mx The choice of the deoxygenation method and the nature of the protecting groups on the sugar backbone play a significant role in determining the final stereochemical configuration.
Biochemical and Enzymatic Synthesis Pathways
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes and whole-cell systems can be engineered to produce complex molecules with high efficiency and stereospecificity. nih.gov
Microbial Fermentation Processes for Dideoxyhexodiulose Production
Microbial fermentation is a well-established technique for the production of various organic molecules, including sugar acids and other bio-based chemicals. encyclopedia.pubnih.govnih.gov While specific microbial processes for the direct production of erythro-2,5-Hexodiulose, 1,6-dideoxy- are not extensively documented, the principles of metabolic engineering could be applied to develop such a process.
This would involve identifying or engineering a microorganism capable of utilizing a simple sugar substrate, such as glucose, and channeling it through a metabolic pathway that includes the necessary deoxygenation and oxidation steps. Key strategies in metabolic engineering include:
Pathway Engineering: Overexpressing genes that encode for enzymes involved in the desired synthetic pathway.
Deletion of Competing Pathways: Removing metabolic pathways that divert the substrate away from the target product.
Cofactor Balancing: Ensuring the appropriate supply of redox cofactors (e.g., NADH, NADPH) required for the enzymatic reactions.
Transporter Engineering: Modifying the cell's transport systems to facilitate the uptake of the substrate and the export of the final product.
Enzyme-Catalyzed Reactions and Biocatalytic Transformations of Sugar Substrates
Enzymes, with their high specificity, are powerful tools for the synthesis of complex carbohydrates and their derivatives. mdpi.comnih.govfrontiersin.org Aldolases, for example, are known for their ability to form carbon-carbon bonds with a high degree of stereocontrol, making them valuable for the synthesis of hydroxylated natural products. nih.gov
The synthesis of erythro-2,5-Hexodiulose, 1,6-dideoxy- could potentially be achieved through a series of enzyme-catalyzed reactions. This might involve a combination of:
Dehydratases: To introduce the double bonds necessary for subsequent reduction to the deoxy functionality.
Reductases: To stereoselectively reduce the double bonds.
Oxidases/Dehydrogenases: To introduce the ketone functionalities at the C-2 and C-5 positions.
A chemoenzymatic approach, combining chemical synthesis with enzymatic transformations, could also be a viable strategy. For instance, a chemically synthesized precursor could be subjected to a specific enzymatic reaction to achieve a difficult-to-synthesize stereocenter or functional group modification. mdpi.com
Formation Mechanisms via Thermal Degradation of Oligosaccharide Precursors
The thermal degradation of carbohydrates, such as glucose and maltose (B56501), can lead to the formation of a complex mixture of compounds, including dicarbonyl species. researchgate.netnih.govnih.govresearchgate.net These reactions are often part of the Maillard reaction and caramelization processes.
During the thermal treatment of oligosaccharides like maltose, a "peeling off" mechanism can occur, leading to the formation of various degradation products. Under certain conditions, this can result in the formation of dideoxyosones. The specific products formed are dependent on factors such as temperature, time, pH, and the presence of other reactive species like amino acids. researchgate.netnih.govnih.gov
While not a controlled synthetic method for producing pure erythro-2,5-Hexodiulose, 1,6-dideoxy-, the study of these thermal degradation pathways is important for understanding the formation of such compounds in food and other biological systems subjected to heat. Research has shown that the thermal degradation of glucose and maltose solutions leads to a decrease in pH and the formation of various organic acids and other degradation products. researchgate.netnih.gov
Reactivity and Complex Chemical Transformations of Erythro 2,5 Hexodiulose, 1,6 Dideoxy
Intricate Participation in Maillard Reaction Networks
The Maillard reaction is a non-enzymatic browning process that occurs when reducing sugars react with amino acids, peptides, or proteins. sandiego.edu This complex cascade of reactions begins with the formation of a glycosylamine and proceeds through various intermediates, including highly reactive α-dicarbonyl compounds, to ultimately form melanoidins and other products. sandiego.eduresearchgate.netresearchgate.net Compounds like 1-deoxy-D-erythro-hexo-2,3-diulose are pivotal intermediates in this network. nih.govnih.gov
The initial stage of the Maillard reaction involves the condensation of a reducing sugar's carbonyl group with a free amino group from an amino acid or protein. sandiego.edu This nucleophilic addition is followed by dehydration to form an unstable Schiff base, which then cyclizes to produce an N-substituted glycosylamine. sandiego.edu
These early-stage products can undergo rearrangement (Amadori or Heyns rearrangement) to form ketosamines or aldosamines. Subsequent degradation of these rearranged products leads to the formation of highly reactive dicarbonyl species such as 1-deoxy-D-erythro-hexo-2,3-diulose. These dicarbonyls are potent precursors to Advanced Glycation End Products (AGEs). sandiego.edunih.gov AGEs are a heterogeneous group of compounds formed through these non-enzymatic reactions that accumulate in tissues over time, contributing to various chronic health conditions. researchgate.netnih.govnih.govyoutube.com The interaction of these dicarbonyl precursors with proteins leads to crosslinking and altered protein function, a hallmark of AGE formation. nih.gov
Within the Maillard reaction, 1-deoxy-D-erythro-hexo-2,3-diulose and related compounds undergo significant fragmentation, leading to a variety of low molecular weight products, including important short-chain carboxylic acids. researchgate.netagriculturejournals.cz Several distinct cleavage mechanisms have been identified and studied to understand the generation of these products.
Retro-aldol fragmentation is a fundamental reaction pathway for the degradation of sugar derivatives. agriculturejournals.czkyoto-u.ac.jp In this process, a carbon-carbon bond is cleaved in a reversal of the aldol condensation reaction. nih.govkhanacademy.orgyoutube.com For α-dicarbonyl intermediates like 1-deoxy-2,3-dioxo species, retro-aldolisation can lead to the formation of smaller, highly reactive carbonyl compounds such as methylglyoxal (B44143) and acetol. agriculturejournals.cz This pathway is a significant contributor to the pool of reactive intermediates that can participate in further Maillard reactions, leading to flavor and color development. agriculturejournals.cz
Historically, hydrolytic α-dicarbonyl cleavage was proposed as a mechanism for the formation of carboxylic acids from dicarbonyl intermediates. This pathway involves the nucleophilic attack of a hydroxide ion on one of the carbonyl groups, leading to the cleavage of the bond between the two carbonyl carbons. However, more recent research, including isotope labeling studies, has led to significant revisions of this proposed mechanism. Some studies have concluded that the hydrolytic α-dicarbonyl cleavage of 1-deoxy-2,3-hexodiulose can be ruled out as a significant pathway for the formation of carboxylic acids. scilit.com
An alternative, though minor, pathway for the fragmentation of these intermediates is oxidative α-dicarbonyl cleavage. researchgate.netresearchgate.net This mechanism is dependent on the presence of an oxidizing agent. researchgate.net The process involves oxidation that can lead to an intermediary mixed acid anhydride, which subsequently cleaves to release carboxylic acids. researchgate.net For example, the oxidative α-dicarbonyl cleavage of 1-deoxy-D-erythro-hexo-2,3-diulose can yield acetic acid and D-erythronic acid. researchgate.net Similarly, this pathway can produce D-glyceric acid and L-lactic acid from 1-deoxy-D-erythro-hexo-3,4-diulose. researchgate.net Research indicates this is a less frequent pathway compared to other cleavage mechanisms. researchgate.netresearchgate.net
Current scientific evidence strongly indicates that hydrolytic β-dicarbonyl cleavage is the major pathway for the degradation of 1-deoxy-2,4-hexodiuloses and a very important pathway for 1-deoxy-2,3-diuloses. nih.govresearchgate.netscilit.comresearchgate.net This reaction, which corresponds to an acyloin cleavage or a retro-Claisen type reaction, does not require an oxidizing agent. researchgate.netscilit.com Through this mechanism, 1-deoxy-2,3-hexodiulose degradation yields a significant amount of acetic acid, with conversion yields reaching up to 85 mol % depending on the pH. scilit.com This pathway also results in the formation of other reactive intermediates, including tetroses and 1-hydroxy-2,3-butanedione. nih.govscilit.com The prevalence of this pathway highlights its importance in the formation of key organic acids during the Maillard reaction. researchgate.netscilit.com
Summary of Fragmentation Pathways
| Pathway | Description | Key Products | Status |
| Retro-Aldol Fragmentation | Reversal of aldol condensation, cleaving a C-C bond. | Methylglyoxal, Acetol | Significant Pathway |
| Hydrolytic α-Dicarbonyl Cleavage | Nucleophilic attack between the two carbonyls. | Carboxylic Acids | Unlikely/Ruled Out |
| Oxidative α-Dicarbonyl Cleavage | Requires an oxidizing species to induce cleavage. | Acetic acid, Erythronic acid | Minor Pathway |
| Hydrolytic β-Dicarbonyl Cleavage | Retro-Claisen type reaction, cleaving the β C-C bond. | Acetic acid, Glyceric acid | Major Pathway |
Sugar Fragmentation Pathways within Maillard Reaction Cascades
Amine-Induced β-Dicarbonyl Cleavage Reactions
One of the significant degradation pathways for erythro-2,5-Hexodiulose, 1,6-dideoxy- in the presence of amines is the β-dicarbonyl cleavage. This reaction plays a pivotal role in the formation of shorter-chain products that act as reactive intermediates in the Maillard reaction cascade, contributing to the generation of taste-active, odor-active, and browned compounds. researchgate.net The cleavage occurs at the C-C bond adjacent to the two carbonyl groups.
The hydrolytic β-dicarbonyl cleavage of 1-deoxy-2,4-hexodiuloses, an isomer of 1-DG, has been identified as a major pathway leading to the formation of acetic acid. uni-halle.de In the presence of L-alanine under moderate conditions (37 and 50 °C), the degradation of 1-DG through β-dicarbonyl cleavage has been confirmed to be a very important pathway. uni-halle.de This cleavage results in a variety of smaller, often highly reactive, molecules.
The products identified from the amine-induced degradation of 1-DG highlight the complexity of this fragmentation pathway. Both stable end-products and unstable reactive intermediates are formed.
Table 1: Products Identified from the Amine-Induced β-Dicarbonyl Cleavage of erythro-2,5-Hexodiulose, 1,6-dideoxy-
| Product Class | Compound Name |
|---|---|
| Carboxylic Acids | Glyceric acid |
| Acetic acid | |
| Dicarbonyls | 3,4-dihydroxy-2-oxobutanal |
| 1-hydroxybutane-2,3-dione | |
| 4-hydroxy-2-oxobutanal | |
| Hydroxycarbonyls | Acetol |
Data sourced from studies on the degradation of 1-deoxyhexo-2,3-diulose in the presence of L-alanine.
Isomerization Reactions within Maillard Systems and Related Carbohydrates
Within the complex network of the Maillard reaction, erythro-2,5-Hexodiulose, 1,6-dideoxy- can undergo isomerization, shifting the position of the carbonyl groups along the carbon chain. This process is a critical aspect in the formation of a diverse range of products that are important for color and flavor development in foods. acs.org
The formation of 1-DG itself is a result of the 2,3-enolization pathway of the Amadori product, which is an isomer of the 1,2-enolization pathway that leads to the formation of 3-deoxyglucosone (3-DG). imreblank.chresearchgate.net While 3-DG is often considered the major dicarbonyl intermediate in the Maillard reaction between proteins and glucose, 1-DG is also formed, particularly under conditions that favor 2,3-enolization, such as higher pH. researchgate.netnih.govnih.gov In the Maillard reaction of D-fructose with γ-aminobutyric acid, it has been shown that four C6-α-dicarbonyl compounds, including 1-deoxyglucosone, 2-deoxyglucosone, 3-deoxyglucosone, and 4-deoxyglucosone, can be identified simultaneously. nih.gov This indicates a complex interplay and potential for interconversion between these isomers.
The isomerization of 1-DG is not limited to the shift between the 1- and 3-deoxy isomers. It is suggested that 1-deoxy-2,3-hexodiulose can readily isomerize to 1-deoxy-2,4-hexodiulose, which then undergoes further degradation. uni-halle.de The stability and reactivity of these different isomers can vary, influencing the subsequent reaction pathways and the final product profile of the Maillard reaction.
Kinetic Studies of Interactions with Amino Acids and Protein Systems
The kinetics of the formation and degradation of erythro-2,5-Hexodiulose, 1,6-dideoxy- are influenced by various factors, including pH, temperature, and the presence of amino acids. Kinetic studies provide valuable insights into the reaction rates and mechanisms.
In studies of the degradation of the Amadori compound N-(1-deoxy-D-fructos-1-yl)-glycine (DFG), it was found that an increase in pH favors the formation of 1-DG. nih.gov However, the amount of 1-DG detected was lower compared to its isomer, 3-DG, which is attributed to the higher reactivity of 1-DG. nih.gov The degradation of DFG, leading to the formation of 1-DG, was found to be faster at pH 7 than at pH 6. researchgate.net
The interaction of glucose with glycine in model systems has also been studied to understand the kinetics of the Maillard reaction, where 1-DG is an intermediate. The reaction proceeds more rapidly at a higher pH, with a calculated reaction rate constant (k) of 9.08×10⁻² min⁻¹ at pH 9, compared to 7.14×10⁻² min⁻¹ at pH 7. core.ac.uk In thin-film microdroplet studies, the Maillard reaction between D-glucose and L-lysine showed a significant rate acceleration compared to the reaction in bulk solution. nih.gov
Table 2: Kinetic Data on the Degradation of N-(1-deoxy-D-fructos-1-yl)glycine (DFG) Leading to 1-DG Formation
| pH | Temperature (°C) | Reaction Time to 25% Degradation (min) |
|---|---|---|
| 5 | 90 | 360 |
| 6 | 90 | 135 |
| 7 | 90 | 40 |
| 8 | 90 | 20 |
Data represents the time required to degrade 25% of the initial DFG concentration. imreblank.ch
Degradation Mechanisms Under Diverse Environmental Conditions
The stability of erythro-2,5-Hexodiulose, 1,6-dideoxy- is highly dependent on environmental conditions. Thermal stress and radiation can induce significant chemical transformations, leading to a variety of degradation products.
Thermal Degradation Profiles and Product Identification
Thermal processing is a common condition under which 1-DG is formed and subsequently degraded. The thermal degradation of sugars, in general, can occur through caramelization in the absence of amino acids, or through the Maillard reaction in their presence. nih.gov Pyrolysis, a form of thermal decomposition at high temperatures in an inert atmosphere, of carbohydrates like glucose and fructose (B13574) yields a complex mixture of products. These include anhydro sugars like levoglucosan, furan derivatives such as 5-(hydroxymethyl)furfural, and smaller molecules like glycolaldehyde, acetol, and organic acids. nih.govnih.gov
While specific pyrolysis studies on pure 1-DG are not extensively detailed in the available literature, its degradation within heated glucose solutions has been investigated. In heat-sterilized glucose solutions, the formation of various glucose degradation products (GDPs), including 3-deoxyglucosone, glyoxal (B1671930), methylglyoxal, and 5-hydroxymethylfurfural, is observed. sdu.dkmdpi.com The concentrations of these products are dependent on the autoclaving temperature and duration. mdpi.com For instance, heating a 20% glucose solution at temperatures ranging from 110°C to 150°C leads to a decrease in pH and the formation of organic acids and 5-hydroxymethylfurfural. nih.gov Given that 1-DG is an intermediate in these systems, its thermal degradation contributes to this product profile. Oxygen also plays a role in the degradation, with studies showing that the formation of lactic acid and glyceric acid from 1-DG is oxygen-dependent, suggesting an oxidative fragmentation mechanism. acs.org
Radiation-Induced Chemical Transformations (e.g., γ-Radiolysis)
There is a notable lack of specific research on the γ-radiolysis of erythro-2,5-Hexodiulose, 1,6-dideoxy-. However, the principles of radiation chemistry of organic compounds and carbohydrates can provide a basis for understanding its potential transformations. wikipedia.org Radiolysis involves the dissociation of molecules by ionizing radiation, leading to the formation of reactive species such as free radicals, excited molecules, and solvated electrons. ekb.eg
In aqueous solutions, the primary species formed from the radiolysis of water are the hydroxyl radical (•OH), the hydrated electron (e⁻aq), and the hydrogen atom (•H). These species are highly reactive and will interact with dissolved organic molecules. For carbohydrates like glucose, γ-radiolysis in deoxygenated aqueous solution leads to the abstraction of carbon-bound hydrogen atoms by •OH and •H, forming primary glucosyl radicals. youtube.com These radicals can then undergo disproportionation reactions to form a variety of products.
Given the dicarbonyl structure of 1-DG, it is expected to be highly susceptible to attack by the reducing species generated during radiolysis, particularly the hydrated electron, which readily reacts with carbonyl groups. ekb.eg The hydroxyl radical would likely abstract hydrogen atoms from the carbon backbone. The resulting radical intermediates could then undergo a variety of reactions, including fragmentation (cleavage of C-C bonds) to form smaller carbonyl compounds and organic acids, or recombination and polymerization. The presence of oxygen would likely lead to the formation of peroxy radicals and subsequent oxidative degradation pathways. However, without specific experimental data on the radiolysis of 1-DG, these pathways remain speculative.
Formation as a Reactive Intermediate from Other Carbohydrate Structures
Erythro-2,5-Hexodiulose, 1,6-dideoxy- is not typically a starting material in food systems but is rather formed as a reactive intermediate from the degradation of other carbohydrate structures, most notably through the Maillard reaction.
The primary route to the formation of 1-DG is through the degradation of Amadori rearrangement products. imreblank.chwikipedia.org The Maillard reaction is initiated by the condensation of a reducing sugar (like glucose) with an amino compound (like an amino acid) to form a Schiff base, which then rearranges to form an Amadori product (a 1-amino-1-deoxy-ketose). wikipedia.org This Amadori product can then undergo enolization. The 2,3-enolization pathway, followed by the elimination of the amino acid, leads directly to the formation of 1-DG. imreblank.chresearchgate.net This pathway is favored under neutral to alkaline conditions. researchgate.net For example, the degradation of N-(1-deoxy-D-fructos-1-yl)glycine, the Amadori product of glucose and glycine, is a well-studied route for 1-DG formation. imreblank.chresearchgate.netnih.gov
Fructose, a ketose, is also a significant precursor for the formation of α-dicarbonyl compounds. The initial stages of the Maillard reaction are reported to occur more rapidly with fructose than with glucose. sandiego.edu Fructose can react with amino acids to form a Schiff base, which can then lead to the formation of various deoxyglucosone isomers. The formation of 1-DG from fructose proceeds through a 2,3-enolization mechanism. researchgate.netresearchgate.net In fact, studies have shown that in the Maillard reaction of fructose with certain amino acids, 1-DG can be one of several C6-α-dicarbonyl isomers formed, highlighting the complexity of fructose degradation pathways. nih.gov
Biological Significance and Biochemical Interactions of Erythro 2,5 Hexodiulose, 1,6 Dideoxy
Role in Carbohydrate Metabolism and Sugar Interconversion Pathways
No information is available regarding the involvement of erythro-2,5-Hexodiulose, 1,6-dideoxy- in carbohydrate metabolism or its potential role in sugar interconversion pathways.
Modulation of Enzymatic Activities and Substrate Specificity Studies
There are no published studies on how erythro-2,5-Hexodiulose, 1,6-dideoxy- may modulate enzymatic activities or any investigations into its substrate specificity.
Biosynthesis of Associated Natural Products and Metabolites
Precursor Roles in Biosynthetic Routes from D-Glucose and D-Fructose
No biosynthetic pathways originating from D-Glucose or D-Fructose have been identified that involve erythro-2,5-Hexodiulose, 1,6-dideoxy- as a precursor or intermediate.
Linkages to Nucleoside Metabolism and Related Compounds (e.g., Decoyinine)
No scientific evidence was found to link erythro-2,5-Hexodiulose, 1,6-dideoxy- to nucleoside metabolism or the biosynthesis of related compounds such as Decoyinine. Decoyinine is known to inhibit GMP synthetase, thereby affecting guanine (B1146940) nucleotide pools and related processes like cell wall synthesis, but its biosynthetic pathway does not show a connection to the specified hexodiulose. nih.govfocusbiomolecules.comnih.gov
Cellular Uptake Dynamics and Bioavailability Research
Research on the cellular uptake, transport mechanisms, or bioavailability of erythro-2,5-Hexodiulose, 1,6-dideoxy- is not available in the scientific literature.
Advanced Analytical Methodologies for Characterization of Erythro 2,5 Hexodiulose, 1,6 Dideoxy
High-Resolution Spectroscopic Characterization Techniques
Spectroscopic methods are paramount for elucidating the precise atomic and molecular structure of a compound. For a molecule like erythro-2,5-Hexodiulose, 1,6-dideoxy-, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) would be indispensable.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For erythro-2,5-Hexodiulose, 1,6-dideoxy-, both ¹H and ¹³C NMR would be crucial for confirming its structure.
¹H NMR would be used to determine the number of different types of protons, their chemical environments, and their proximity to one another. Key features that would be analyzed include:
Chemical Shifts (δ): The positions of the signals would indicate the electronic environment of each proton. For instance, protons adjacent to the carbonyl groups would be expected to resonate at a lower field (higher ppm) compared to those on the methyl groups.
Integration: The area under each peak would correspond to the number of protons giving rise to that signal.
Spin-Spin Coupling (J-coupling): The splitting patterns of the signals would reveal the number of adjacent protons, allowing for the mapping of proton connectivity throughout the molecule.
¹³C NMR provides information about the carbon skeleton of the molecule. In a ¹³C NMR spectrum of erythro-2,5-Hexodiulose, 1,6-dideoxy-, one would expect to observe distinct signals for the carbonyl carbons, the carbons bearing hydroxyl groups, and the methyl carbons, each in a characteristic chemical shift range. For complex structural analysis, especially with similar compounds, additional techniques such as chiral chromatography may be necessary for complete structural confirmation. chromforum.org
| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Methyl Protons (C1, C6) | 1.0 - 2.5 | 15 - 30 |
| Methylene/Methine Protons (C3, C4) | 3.5 - 5.0 | 60 - 80 |
| Carbonyl Carbons (C2, C5) | Not Applicable | 190 - 220 |
Mass Spectrometry (MS) Techniques: GC-MS, HPLC-MS/MS, UPLC-MS/MS, HPLC-TOF-MS
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation patterns. For a compound like erythro-2,5-Hexodiulose, 1,6-dideoxy-, which may be present in complex mixtures or at low concentrations, the coupling of MS with chromatographic separation techniques is essential.
Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of sugars, derivatization is a necessary step for GC-MS analysis. restek.comnih.gov Common derivatization methods include silylation (e.g., using trimethylsilyl (B98337) ethers - TMS) or acetylation, which increase the volatility of the compound. restek.comrestek.com The resulting derivatives can then be separated by GC and detected by MS. The mass spectrum would provide the molecular weight of the derivative and a characteristic fragmentation pattern that can be used for identification. For example, trimethylsilyl (TMS) derivatives are widely used for the analysis of a great variety of natural products, including sugars. chalmers.se
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): These techniques are highly sensitive and specific, making them ideal for the analysis of compounds in complex matrices. HPLC or UPLC separates the components of a mixture, which are then introduced into the mass spectrometer. In tandem MS (MS/MS), a specific precursor ion corresponding to the protonated or deprotonated molecule of interest is selected, fragmented, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM), provides excellent selectivity and is used for the quantification of Maillard reaction products, which can include dicarbonyl compounds. fao.org
High-Performance Liquid Chromatography-Time-of-Flight Mass Spectrometry (HPLC-TOF-MS): This technique combines the separation power of HPLC with the high mass accuracy of a TOF mass analyzer. This allows for the determination of the elemental composition of the compound from its accurate mass, which is a powerful tool for identifying unknown compounds and confirming the identity of known ones. HPLC coupled with high-resolution mass spectrometry (HRMS) is a valuable method for detecting and identifying antioxidant Maillard reaction products. mdpi.comunibz.itnih.gov
The following table summarizes the applications of these mass spectrometry techniques for the analysis of erythro-2,5-Hexodiulose, 1,6-dideoxy-.
| Technique | Sample Preparation | Information Obtained | Key Advantages |
| GC-MS | Derivatization (e.g., silylation, acetylation) | Molecular weight of derivative, fragmentation pattern | Well-established for volatile compounds, extensive libraries |
| HPLC-MS/MS | Minimal, dissolution in a suitable solvent | Molecular weight, structural information from fragmentation | High sensitivity and selectivity, suitable for complex mixtures |
| UPLC-MS/MS | Minimal, dissolution in a suitable solvent | Similar to HPLC-MS/MS | Faster analysis, higher resolution than HPLC |
| HPLC-TOF-MS | Minimal, dissolution in a suitable solvent | Accurate mass, elemental composition | High mass accuracy for unambiguous identification |
Chromatographic Separation and Isolation Methods
Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.
High-Performance Liquid Chromatography (HPLC) for Compound Analysis
HPLC is a cornerstone technique for the analysis and purification of non-volatile compounds. For erythro-2,5-Hexodiulose, 1,6-dideoxy-, which is a polar molecule, several HPLC modes could be employed. Dicarbonyls like glyoxal (B1671930) and methylglyoxal (B44143) are challenging to separate and detect with common LC variants without derivatization. nih.gov However, methods have been developed for the analysis of α-dicarbonyls using derivatizing agents to allow for UV detection. oup.com The choice of column and mobile phase is critical for achieving good separation. youtube.com
Gas Chromatography (GC) for Volatile and Derivatized Products
As previously mentioned, GC analysis of sugars requires derivatization to increase their volatility. nih.gov Methods for converting sugars into methoximes followed by esterification or trifluoroacetylation have been reported for the GC analysis of di- and trisaccharides. nih.gov The choice of derivatization agent and the GC column's stationary phase are crucial for obtaining good separation of the resulting derivatives. restek.com
Multilayer Countercurrent Chromatography for Complex Mixture Resolution
Multilayer Countercurrent Chromatography (MLCCC) is a liquid-liquid partition chromatography technique that is particularly well-suited for the separation and purification of polar compounds from complex mixtures, as it avoids the use of solid stationary phases, which can lead to irreversible adsorption of the sample. nih.govoup.comtandfonline.com This technique would be highly advantageous for the isolation of erythro-2,5-Hexodiulose, 1,6-dideoxy- from a reaction mixture or a natural extract, as it allows for high sample recovery. researchgate.net
Application of Normal Phase Silica (B1680970) Column Chromatography for Isolation
The isolation of erythro-2,5-Hexodiulose, 1,6-dideoxy- from complex mixtures, a crucial step for its detailed characterization, can be effectively achieved using normal phase silica column chromatography. This chromatographic technique separates compounds based on their polarity. The stationary phase, typically silica gel, is polar, while the mobile phase is nonpolar. Compounds with higher polarity, such as the dihydroxy functionality in erythro-2,5-Hexodiulose, 1,6-dideoxy-, will have a stronger interaction with the silica gel and thus elute more slowly than less polar compounds.
The selection of the mobile phase is critical for successful separation. A gradient of solvents with increasing polarity, such as a mixture of hexane (B92381) and ethyl acetate, is often employed. By gradually increasing the proportion of the more polar solvent (ethyl acetate), the polarity of the mobile phase increases, facilitating the elution of the more strongly adsorbed polar compounds. The fractions are collected and analyzed, typically by thin-layer chromatography (TLC), to identify those containing the target compound.
Chemical Derivatization Strategies for Enhanced Analytical Detection and Identification
Due to its relatively low volatility and potential for thermal instability, the direct analysis of erythro-2,5-Hexodiulose, 1,6-dideoxy- by techniques like gas chromatography-mass spectrometry (GC-MS) can be challenging. Chemical derivatization is a key strategy to overcome these limitations by converting the analyte into a more volatile and thermally stable derivative.
One common derivatization approach for compounds containing hydroxyl and carbonyl groups is oximation followed by silylation. The carbonyl groups of the hexodiulose can be reacted with an oximating reagent, such as hydroxylamine (B1172632) hydrochloride, to form oximes. Subsequently, the hydroxyl groups can be converted to trimethylsilyl (TMS) ethers using a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of trimethylchlorosilane (TMCS) and hexamethyldisilazane (B44280) (HMDS). These TMS derivatives are significantly more volatile and produce characteristic mass spectra, aiding in their identification.
Another important derivatization technique involves the reaction with quinoxaline-forming reagents. For instance, 1-deoxy-D-erythro-2,5-hexodiulose has been successfully isolated and identified after being converted to its quinoxaline (B1680401) derivative. This method is particularly useful for dicarbonyl compounds and provides a stable derivative suitable for spectroscopic analysis. The resulting quinoxaline derivative can be characterized using methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the structure of the original dicarbonyl compound.
Table 1: Chemical Derivatization Strategies
| Derivatization Method | Reagents | Purpose | Analytical Technique |
|---|---|---|---|
| Oximation/Silylation | Hydroxylamine, BSTFA/TMCS | Increase volatility and thermal stability | GC-MS |
Isotopic Labeling Studies (e.g., ¹³C, ²H) for Mechanistic Pathway Elucidation
Isotopic labeling is a powerful tool for tracing the metabolic fate of precursors and elucidating the biosynthetic pathways leading to the formation of specific compounds. In the context of erythro-2,5-Hexodiulose, 1,6-dideoxy-, which is a key intermediate in the formation of important flavor compounds, ¹³C and ²H labeling studies have been instrumental.
Research has shown that 1-deoxy-D-erythro-2,5-hexodiulose is a crucial intermediate in the formation of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol), a significant flavor compound. By using ¹³C-labeled precursors such as D-glucose and D-fructose, scientists have been able to map the carbon skeleton of the final furanone product back to its origins in the sugar molecule. nih.gov
For example, studies using [1-¹³C]-, [2-¹³C]-, and [6-¹³C]-D-glucose demonstrated that C-4 and C-5 of the furanone ring originate from C-1 and C-2 of D-glucose, respectively, while the methyl group at C-5 comes from C-6 of the glucose. nih.gov The carbonyl carbon at C-3 of the furanone is derived from C-3 of the sugar. nih.gov This specific labeling pattern strongly supports a pathway that proceeds through the formation of 1-deoxy-D-erythro-2,5-hexodiulose. nih.gov Similarly, studies on the biosynthesis of Furaneol in strawberries using ¹³C-labeled precursors have confirmed that 1-deoxy-D-erythro-2,5-hexodiulose is a key intermediate in this process.
Table 2: Isotopic Labeling Studies for Pathway Elucidation
| Labeled Precursor | Resulting Labeled Positions in Furanone | Implied Intermediate |
|---|---|---|
| [1-¹³C]-D-glucose | C-4 | 1-deoxy-D-erythro-2,5-hexodiulose |
| [2-¹³C]-D-glucose | C-5 | 1-deoxy-D-erythro-2,5-hexodiulose |
| [6-¹³C]-D-glucose | C-5 methyl group | 1-deoxy-D-erythro-2,5-hexodiulose |
Enzyme-Based Analytical Determinations
Enzyme-based assays can provide high specificity and sensitivity for the detection and quantification of target analytes. While specific enzyme-based assays for the direct determination of erythro-2,5-Hexodiulose, 1,6-dideoxy- are not detailed in the provided search results, the broader context of its synthesis and the characterization of related compounds suggests the applicability of such methods.
For instance, the synthesis of 1-deoxy-D-erythro-2,5-hexodiulose has been achieved through the microbial conversion of D-fructose using resting cells of Bacillus subtilis. This enzymatic conversion highlights the potential for developing an assay based on the specific enzymes involved in this biotransformation. Such an assay could be used to quantify the amount of the hexodiulose produced or to screen for other microorganisms capable of this conversion.
Furthermore, derivatives of related inositols have been shown to be effective inhibitors of enzymes like human carbonic anhydrase I and II (hCA I and II) and acetylcholinesterase (AChE). This indicates that enzyme inhibition assays could potentially be developed as an indirect method for detecting or characterizing compounds with similar structural features.
Photometric Assays for Specific Biochemical Properties
Photometric assays, which measure the change in light absorption of a solution, are widely used in biochemistry to determine the concentration of a substance or the activity of an enzyme. Although a specific photometric assay for the direct quantification of erythro-2,5-Hexodiulose, 1,6-dideoxy- is not explicitly described in the search results, the chemical nature of the compound suggests potential avenues for the development of such assays.
The presence of two carbonyl groups in the molecule opens up the possibility of using reagents that react with dicarbonyls to produce a colored product. For example, dinitrophenylhydrazine (DNPH) reacts with carbonyl compounds to form dinitrophenylhydrazones, which are typically colored and can be quantified spectrophotometrically. The specificity of such an assay would need to be carefully validated, as DNPH reacts with a broad range of aldehydes and ketones.
Additionally, the involvement of erythro-2,5-Hexodiulose, 1,6-dideoxy- as an intermediate in browning reactions and flavor formation suggests that its presence could be indirectly monitored by measuring the formation of colored products or the depletion of reactants in these pathways using photometric methods. The inhibitory effects of related inositol (B14025) derivatives on enzymes like carbonic anhydrase and acetylcholinesterase have been quantified using photometric assays that measure the enzymatic activity. This approach could be adapted to screen for the biochemical properties of erythro-2,5-Hexodiulose, 1,6-dideoxy-.
Theoretical and Computational Investigations of Erythro 2,5 Hexodiulose, 1,6 Dideoxy
Mechanistic Postulations and Reaction Pathway Modeling
The primary role of erythro-2,5-Hexodiulose, 1,6-dideoxy- in synthetic organic chemistry is as a glycosyl donor in the synthesis of nucleoside analogues. One of the most prominent reaction pathways where this compound is utilized is the Vorbrüggen glycosylation. drugfuture.comwikipedia.org This reaction involves the coupling of a silylated heterocyclic base with a protected sugar, such as 1,2,3-Tri-O-acetyl-5-deoxy-β-D-ribofuranose, in the presence of a Lewis acid to form a nucleoside. wikipedia.org
The mechanism of the Vorbrüggen reaction is proposed to proceed through the formation of a key cyclic cation intermediate from the protected sugar. wikipedia.org The heterocyclic base then attacks the anomeric carbon of this electrophilic sugar derivative. wikipedia.org In the case of 1,2,3-Tri-O-acetyl-5-deoxy-β-D-ribofuranose, the absence of a 2α-acyloxy substituent can lead to the formation of an anomeric mixture. drugfuture.com However, its application in specific syntheses has been shown to afford completely regioselective N-9 glycosylation products. ntu.edu.sgmdpi.com For instance, in the total synthesis of 5′-deoxy-toyocamycin and 5′-deoxysangivamycin, the Vorbrüggen glycosylation with 1,2,3-tri-O-acetyl-5-deoxy-β-D-ribofuranose resulted in a regioselective product, a finding that was unambiguously confirmed by X-ray diffraction analysis. drugfuture.comntu.edu.sgmdpi.com
Computational methods, particularly Density Functional Theory (DFT), have become powerful tools for elucidating the mechanisms of glycosylation reactions. ntu.edu.sg These methods allow for the prediction of geometries, energies, and properties of reagents, products, intermediates, and transition states that are often difficult to characterize experimentally. ntu.edu.sg While a specific DFT study focused solely on erythro-2,5-Hexodiulose, 1,6-dideoxy- was not identified in the searched literature, the general mechanistic understanding of the Vorbrüggen reaction provides a solid framework for its reaction pathway modeling. wikipedia.orgresearchgate.netresearchgate.net
Table 1: Documented Synthetic Applications of erythro-2,5-Hexodiulose, 1,6-dideoxy-
| Product Synthesized | Reaction Type | Reference |
| 5′-deoxy-toyocamycin | Vorbrüggen glycosylation | drugfuture.comntu.edu.sg |
| 5′-deoxysangivamycin | Vorbrüggen glycosylation | drugfuture.comntu.edu.sg |
| Capecitabine | Glycosylation | researchgate.net |
Kinetic Modeling of Complex Carbohydrate Reaction Networks
Detailed kinetic modeling of complex carbohydrate reaction networks specifically featuring erythro-2,5-Hexodiulose, 1,6-dideoxy- as a central component is not extensively detailed in the available research. The existing literature primarily focuses on its synthetic applications rather than its kinetic behavior within larger reaction networks.
However, the kinetics of the glycosylation reactions in which it participates are of significant interest. For instance, in the synthesis of nucleosides, the reaction conditions, including temperature and the amount of activator, are optimized to achieve high yields and stereoselectivity, which are inherently linked to the reaction kinetics. ntu.edu.sg The rate of competing reactions, such as the formation of undesired constitutional isomers, is a critical factor that is managed through careful control of these parameters. wikipedia.org The study of acetyl group migration and the influence of the carbohydrate moiety on the selectivity of deacetylation reactions through kinetic experiments have been reported for similar acetylated glycosides, highlighting the importance of kinetic understanding in carbohydrate chemistry. researchgate.net
Conformational Analysis and Stereochemical Characterization through Computational Chemistry
The stereochemistry of erythro-2,5-Hexodiulose, 1,6-dideoxy- is crucial for its role as a precursor in stereoselective synthesis. Experimental techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, provide valuable data for its stereochemical characterization. The 1H NMR data for 1,2,3-tri-O-acetyl-5-deoxy-β-D-ribofuranose has been documented, confirming its structure. nih.gov
Computational chemistry offers a powerful complementary approach for conformational analysis and stereochemical characterization. While specific computational studies dedicated to the conformational landscape of erythro-2,5-Hexodiulose, 1,6-dideoxy- are not prominent in the searched literature, computational methods are widely used for similar carbohydrate derivatives. mdpi.com DFT calculations, for example, can predict the geometry and stability of different conformers, which is essential for understanding the stereochemical outcome of reactions. ntu.edu.sg In the context of the Vorbrüggen glycosylation, computational studies can help rationalize the observed stereoselectivity by examining the transition state structures leading to different stereoisomers. researchgate.net The stereoselective synthesis of β-linked 2-deoxy sugars is a challenging area where computational insights are valuable for designing more selective reactions. mdpi.com
Table 2: 1H NMR Spectroscopic Data for 1,2,3-tri-O-acetyl-5-deoxy-β-D-ribofuranose
| Proton | Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Reference |
| H-5 | 1.37 ppm | d | 6.3 Hz | nih.gov |
| OMe | 2.08, 2.10, 2.12 ppm | 3s (each 3H) | nih.gov | |
| H-4 | 4.28 ppm | m | 6.5 Hz | nih.gov |
| H-2 | 5.10 ppm | dd | 6.7 Hz | nih.gov |
| H-3 | 5.34 ppm | nih.gov |
Emerging Research Frontiers and Future Academic Perspectives on Erythro 2,5 Hexodiulose, 1,6 Dideoxy
Exploration of Novel Synthetic Pathways and Advanced Stereoselective Synthesis Methodologies
The chemical synthesis of specific carbohydrate derivatives like erythro-2,5-Hexodiulose, 1,6-dideoxy- presents considerable challenges due to the multiple stereocenters and functional groups. Currently, dedicated synthetic pathways for this specific hexodiulose are not extensively documented in the literature, making the exploration of novel routes a significant research frontier. Future work will likely focus on adapting and refining existing methodologies for deoxy and dicarbonyl sugar synthesis.
Advanced strategies are centered on stereoselective control to produce specific isomers. Methodologies that could be adapted for this purpose include:
Photoacid Catalysis: The use of visible-light-induced photoacid catalysis has been reported for the direct and highly α-selective synthesis of 2-deoxyglycosides from glycals, which are versatile precursors in carbohydrate chemistry. nih.gov
Biocatalytic Reduction: Enzymes, particularly alcohol dehydrogenases (ADHs), are powerful tools for the stereoselective synthesis of diols from 2-hydroxy ketones. nih.gov Investigating ADHs with specificity for dicarbonyl substrates could provide a biocatalytic route to specific stereoisomers of dideoxyhexodiuloses.
Nucleoside Analogue Synthesis: Chemical sequences developed for the synthesis of dideoxy didehydro nucleoside analogues, which also contain a deoxygenated sugar backbone, could offer foundational strategies for constructing the 1,6-dideoxy- moiety. rsc.orggoogle.com
Retrosynthetic Analysis: A systematic retrosynthetic approach, breaking the target molecule down into simpler, commercially available precursors, is a fundamental strategy for designing a viable synthesis. mdpi.com For erythro-2,5-Hexodiulose, 1,6-dideoxy-, this would involve disconnections that could lead back to simpler sugar or carbonyl compounds.
Deeper Elucidation of In Vivo Biological Roles and Metabolic Fates
While primarily known as a product of food chemistry, the Maillard reaction also occurs under physiological conditions, leading to the in vivo formation of intermediates like erythro-2,5-Hexodiulose, 1,6-dideoxy-. nih.gov These reactive dicarbonyl compounds are recognized as important precursors to Advanced Glycation Endproducts (AGEs), which are implicated in the pathology of numerous chronic and age-related diseases. nih.gov
Future research must focus on several key areas:
Metabolic Fate: Understanding how the human body metabolizes this compound is crucial. Studies on related molecules show that metabolic pathways can involve enzymatic transformations, such as detoxification via glucosidation, where a glucose molecule is attached to the compound. rsc.org The specific enzymes and pathways involved in the metabolism of dideoxyhexodiuloses are yet to be fully identified.
Biological Activity: The high reactivity of dicarbonyls suggests they are not inert. Some 1,3-dicarbonyl compounds have been shown to possess neuroprotective properties by acting as soft nucleophilic enolates that can scavenge electrophiles. nih.gov It is a critical research question whether dideoxyhexodiuloses exhibit similar or other biological activities, either beneficial or detrimental.
Interaction with Biomolecules: As reactive intermediates, these compounds can react with amines, particularly the amino groups of amino acids in proteins, in a process called Strecker degradation. wikipedia.org Elucidating the extent and consequences of these reactions in vivo is essential for understanding their physiological impact.
Advancements in High-Throughput Analytical Characterization of Reaction Intermediates
The formation of erythro-2,5-Hexodiulose, 1,6-dideoxy- occurs within a highly complex mixture of Maillard Reaction Products (MRPs). nih.govnih.gov Isolating and characterizing these transient intermediates requires sophisticated, high-throughput analytical methods.
Key advancements in this area include:
Chromatography-Mass Spectrometry Coupling: High-Performance Liquid Chromatography (HPLC) coupled with High-Resolution Mass Spectrometry (HRMS) is a powerful technique for separating and identifying MRPs. mdpi.com For volatile intermediates, Gas Chromatography-Mass Spectrometry (GC-MS) is often used, typically requiring a derivatization step to make the carbohydrate compounds amenable to GC analysis. researchgate.net
High-Throughput Screening (HTS): HTS systems, often using fluorescence-based assays in microplates, have been developed to efficiently screen for Maillard reaction inhibitors from natural sources. researchgate.netjst.go.jp These platforms can be adapted to screen for the formation of specific intermediates under various conditions (e.g., different temperatures, pH levels, or precursors). mdpi.com
Specialized Chromatographic Techniques: A comparative study of different chromatographic methods found that reversed-phase liquid chromatography (RP-LC) after derivatization and gas chromatography were superior for the analysis of carbohydrates in biological samples in terms of separation performance and sensitivity. wikipedia.org
The following table summarizes and compares relevant analytical techniques for the characterization of Maillard reaction intermediates.
| Analytical Technique | Principle | Application for Dideoxyhexodiuloses | Advantages | Limitations | Citations |
| HPLC-HRMS | Separates compounds by liquid chromatography and identifies them by their precise mass-to-charge ratio. | Direct analysis of non-volatile intermediates in complex mixtures like food extracts. | High sensitivity and specificity; no derivatization needed for many compounds. | May have lower resolution for certain isomers compared to GC. | mdpi.com |
| GC-MS | Separates volatile compounds by gas chromatography and identifies them by mass spectrometry. | Analysis of intermediates after chemical derivatization (e.g., oximation, silylation) to increase volatility. | Excellent separation for volatile and semi-volatile compounds; extensive libraries for identification. | Requires derivatization, which can be complex and introduce artifacts. | mdpi.comresearchgate.net |
| HTS Fluorometry | Measures fluorescence generated by Advanced Glycation Endproducts (AGEs) to assess the overall reaction progress. | Rapidly screening for conditions or inhibitors that affect the formation of late-stage products derived from intermediates. | High speed and automation capability; suitable for large-scale screening. | Indirect measurement; provides little structural information on specific intermediates. | researchgate.netjst.go.jp |
Integration of Computational Chemistry and Predictive Modeling in Complex Carbohydrate Reaction Systems
Given the immense complexity of the Maillard reaction network, computational chemistry and predictive modeling are indispensable tools for gaining mechanistic insights. nih.gov These approaches allow researchers to simulate reaction pathways and predict the formation of intermediates like erythro-2,5-Hexodiulose, 1,6-dideoxy- under various conditions.
Future research will heavily rely on:
Kinetic Modeling: Mechanistic models based on differential equations can predict the rate of formation of Maillard reaction products as a function of temperature, pH, and reactant concentrations. [1, 3, 5 from first search] These models are crucial for controlling flavor and intermediate formation in industrial food processing.
Quantum Mechanics/Molecular Mechanics (QM/MM): These methods are vital for establishing the chemical reaction mechanisms of carbohydrate-processing enzymes and non-enzymatic reactions. [4 from first search] They can elucidate the transition states and energy barriers for the formation and degradation of dideoxyhexodiuloses.
Molecular Dynamics (MD) Simulations: MD simulations are used to study the conformational behavior of carbohydrates and their interactions with other molecules, such as enzymes or solvent molecules. nih.gov This can help understand how the local environment influences reaction pathways.
Screening Models: Programs like the Conductor-like Screening Model for Real Solvents (COSMO-RS) can be used to predict thermodynamic properties and screen for optimal solvents or conditions, which could be applied to guide the synthesis or extraction of target intermediates. rsc.org
| Computational Method | Application in Carbohydrate Reaction Systems | Relevance to Dideoxyhexodiuloses | Citations |
| Kinetic Modeling | Predicts rates of formation of flavor compounds and intermediates in the Maillard reaction. | Simulating the influence of processing conditions (pH, temp) on the yield of the target compound. | [1, 3, 5 from first search] |
| QM/MM Methods | Elucidates detailed chemical reaction mechanisms for carbohydrate transformations. | Determining the most likely pathway for the formation of the erythro isomer from its precursors. | [4 from first search] |
| Molecular Dynamics (MD) | Simulates the dynamic behavior and conformational changes of carbohydrates and proteins. | Modeling the interaction of the dicarbonyl intermediate with amino acids or enzymes. | nih.gov |
| COSMO-RS | Predicts thermodynamic properties and interactions in liquid mixtures. | Screening for green solvents for selective extraction or for designing reaction conditions. | rsc.org |
Potential for Derivatization in Biocatalysis and Green Chemistry Applications
As a reactive dicarbonyl compound, erythro-2,5-Hexodiulose, 1,6-dideoxy- and related molecules are promising platform chemicals for developing novel materials and processes within the framework of green chemistry. The presence of two carbonyl groups provides versatile handles for chemical modification.
Emerging frontiers include:
Bio-based Polymers: Dicarbonyl compounds can serve as monomers or cross-linking agents. There is growing interest in using bio-based building blocks, such as those derived from sugars, to create biodegradable plastics and polymers, reducing reliance on fossil fuels. patsnap.comchemistryviews.org
Heterocycle Synthesis: 1,2- and 1,3-dicarbonyls are well-established precursors for the synthesis of a wide variety of heterocyclic compounds, which form the core of many pharmaceuticals and specialty chemicals. wikipedia.orgtaylorandfrancis.com
Biocatalysis: The derivatization of this intermediate can be achieved with high selectivity using enzymes. For instance, lipases can catalyze polymerization reactions chemistryviews.org, and dehydrogenases can perform stereoselective reductions of the carbonyl groups, leading to valuable chiral diols. [18 from first search]
Green Solvents: The study of carbohydrate reactions is itself benefiting from green chemistry through the use of Deep Eutectic Solvents (DESs) as environmentally benign reaction media. rsc.orgresearchgate.netrsc.org These tunable solvents can improve reaction efficiency and simplify product separation.
Understanding Environmental and Industrial Formation of Dideoxyhexodiuloses
The formation of erythro-2,5-Hexodiulose, 1,6-dideoxy- is predominantly an industrial phenomenon, occurring during the thermal processing of food. wikipedia.org However, related carbonyl compounds are also found in the environment.
Industrial Formation: The compound is a key intermediate in the Maillard reaction, which is responsible for the color and flavor of cooked foods like bread, seared steak, and coffee. wikipedia.org Its concentration is influenced by factors such as the type of sugar and amino acid present, temperature, time, and pH. nih.govnih.gov For example, using monosaccharides like glucose or fructose (B13574) instead of sucrose (B13894) in cookies leads to a much higher accumulation of dicarbonyl intermediates. nih.gov These intermediates are critical precursors to both desirable flavor compounds and potentially undesirable products. nih.govmdpi.com
Environmental Formation: While the specific hexodiulose is not a common environmental analyte, simpler carbonyl compounds (e.g., formaldehyde, glyoxal) are abundant in the atmosphere. nih.gov They are formed from the oxidation of biogenic and anthropogenic hydrocarbons and play a significant role in atmospheric chemistry. nih.gov Furthermore, the Maillard reaction can occur in natural, non-industrial settings. In archaeology, the slow reaction between sugars and amino acids in the acidic, anaerobic environment of peat bogs contributes to the unique preservation and browning of ancient human remains. wikipedia.org
Q & A
Basic Research: Synthetic Methodology
Q1. What are the recommended synthetic routes for erythro-2,5-Hexodiulose, 1,6-dideoxy- in laboratory settings? Answer: The synthesis of dideoxy sugars like erythro-2,5-Hexodiulose typically employs partial deoxygenation of precursor hexopyranosides. A validated protocol involves:
- Starting material selection : Use methyl β-D-quinovopyranoside derivatives as precursors due to their stereochemical compatibility .
- Deoxygenation : Treat with thiocarbamate intermediates followed by radical-mediated deoxygenation (e.g., Barton-McCombie reaction) to selectively remove hydroxyl groups at positions 1 and 6.
- Purification : Liquid chromatography (normal-phase or reversed-phase) is critical for isolating isomers, as residual hydroxyl groups influence polarity .
- Yield optimization : Adjust reaction time (18–24 hours) and solvent systems (e.g., DMSO for reflux conditions) to improve yields above 65% .
Basic Research: Structural Characterization
Q2. What spectroscopic techniques are critical for confirming the stereochemistry of erythro-2,5-Hexodiulose derivatives? Answer:
- NMR spectroscopy : Use - and -NMR to identify coupling constants (-values) between protons at positions 2 and 5, which confirm the erythro configuration. For example, vicinal coupling constants ( and ) should align with axial-equatorial relationships in the hexopyranose ring .
- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., CHO with m/z 128.13) and fragmentation patterns .
- X-ray crystallography : For unambiguous confirmation, crystallize derivatives (e.g., acetates) and analyze unit-cell parameters .
Advanced Research: Data Contradiction Analysis
Q3. How should researchers address discrepancies in reported NMR spectral data for erythro-2,5-Hexodiulose derivatives? Answer: Contradictions often arise from solvent effects, impurities, or stereochemical variations. Mitigation strategies include:
- Comparative analysis : Cross-reference with authentic samples or databases (e.g., CCDC for crystallographic data) .
- Solvent standardization : Use deuterated solvents consistently (e.g., CDCl or DO) and report temperature conditions .
- Statistical validation : Apply multivariate analysis (e.g., PCA) to distinguish signal noise from structural variations .
Advanced Research: Stability and Reactivity
Q4. What strategies are effective for evaluating the hydrolytic stability of erythro-2,5-Hexodiulose under physiological conditions? Answer:
- Accelerated stability testing : Incubate the compound in phosphate-buffered saline (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC and compare retention times with fresh samples .
- Kinetic studies : Calculate rate constants () for hydrolysis and correlate with structural features (e.g., electron-withdrawing groups at position 5 reduce reactivity) .
- Computational modeling : Use DFT calculations to predict bond dissociation energies and identify labile sites .
Advanced Research: Biological Activity Profiling
Q5. How can researchers design experiments to assess the glycobiological activity of erythro-2,5-Hexodiulose derivatives? Answer:
- Enzyme inhibition assays : Test against glycosidases (e.g., α-glucosidase) using spectrophotometric methods (e.g., p-nitrophenyl substrate hydrolysis) .
- Cell-based studies : Evaluate cytotoxicity and immunomodulatory effects in macrophage or cancer cell lines (e.g., IL-6/TNF-α ELISA) .
- Structural analogs : Synthesize and compare derivatives with varied deoxygenation patterns (e.g., 3,6-dideoxy vs. 1,6-dideoxy) to establish structure-activity relationships .
Advanced Research: Mechanistic Studies
Q6. What mechanistic insights guide the regioselective modification of erythro-2,5-Hexodiulose for glycobiology applications? Answer:
- Protecting group strategy : Temporarily block reactive hydroxyls (e.g., position 2) with acetyl or benzyl groups to direct functionalization at position 5 .
- Radical intermediates : Utilize TEMPO-mediated oxidation or thiyl radicals to target specific carbons while preserving stereochemistry .
- Computational docking : Predict binding affinities with lectins or antibodies to prioritize modifications enhancing target engagement .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
